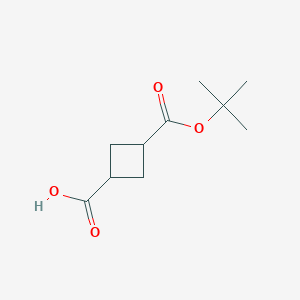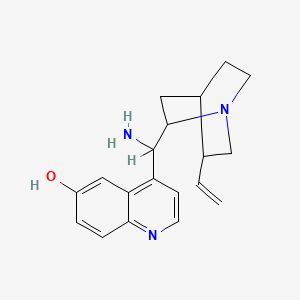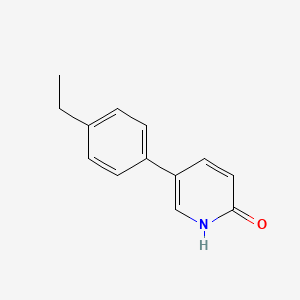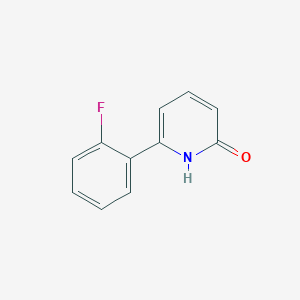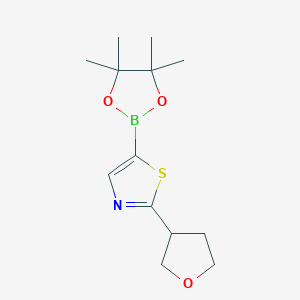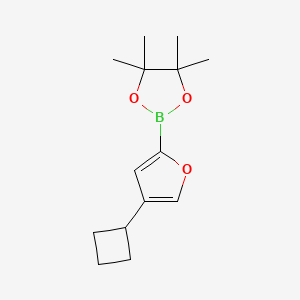
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester (2E-TBP) is a novel boronic acid containing ester of thiazole. It has been recently developed as a synthetic intermediate for the preparation of various pharmaceuticals and agrochemicals. 2E-TBP is a versatile compound, with a wide range of applications in the fields of medicinal chemistry and agrochemistry.
Mecanismo De Acción
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester acts as a pro-drug, which is converted to its active form in the body. It is believed to act as an inhibitor of protein kinases, which are enzymes involved in the regulation of various cellular processes. In addition, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has also been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a versatile compound that can be used in the synthesis of a variety of biologically active compounds. However, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester is a relatively unstable compound, and it can be easily degraded in the presence of light and heat.
Direcciones Futuras
The future of 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester lies in its potential applications in medicinal chemistry and agrochemistry. It has been used in the synthesis of a variety of drug molecules, and it could be used to prepare more potent and selective inhibitors of protein kinases. In addition, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used to prepare novel agrochemicals, such as herbicides and fungicides. Furthermore, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used in the development of new anti-bacterial, anti-fungal, and anti-viral agents. Finally, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used to prepare novel materials for use in industrial applications.
Métodos De Síntesis
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester can be prepared by a two-step reaction sequence. The first step involves the addition of boronic acid to thiazole, followed by the formation of the ester. The second step involves the condensation of pinacol with the resulting ester. The reaction scheme is as follows:
Step 1:
Boronic acid + Thiazole → 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
Step 2:
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester + Pinacol → 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
Aplicaciones Científicas De Investigación
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been used as a building block in the synthesis of a variety of biologically active compounds, such as inhibitors of protein kinases, antibiotics, and anti-inflammatory agents. It has also been used as a starting material for the preparation of agrochemicals, such as herbicides and fungicides. 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been used in the synthesis of a variety of drug molecules, including the anti-cancer drug lapatinib.
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO2S/c1-6-12-7-9-13(10-8-12)15-19-11-14(22-15)18-20-16(2,3)17(4,5)21-18/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYWIRLEZNKRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

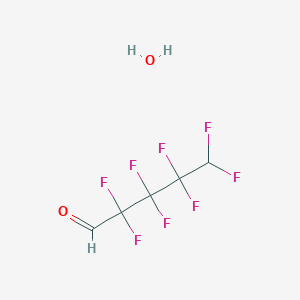
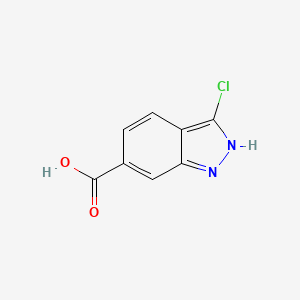
![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
